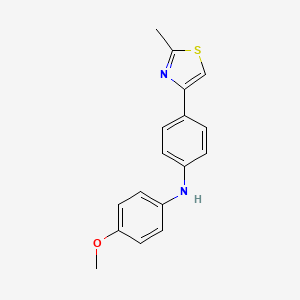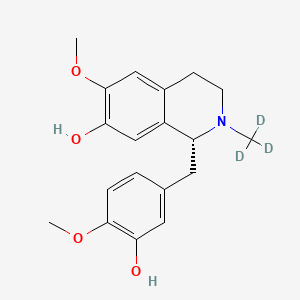
(R)-Reticuline-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-Reticuline-d3 is a deuterated form of ®-Reticuline, an important intermediate in the biosynthesis of many alkaloids. This compound is often used in scientific research to study the metabolic pathways and mechanisms of action of alkaloids. The deuterium atoms in ®-Reticuline-d3 make it a valuable tool for tracing and analyzing biochemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-Reticuline-d3 typically involves the incorporation of deuterium atoms into the ®-Reticuline molecule. One common method is the catalytic hydrogenation of ®-Reticuline using deuterium gas. This process requires specific catalysts and reaction conditions to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of ®-Reticuline-d3 involves large-scale synthesis using optimized reaction conditions and catalysts. The process is designed to maximize yield and purity while minimizing costs and environmental impact. Advanced techniques such as continuous flow reactors and automated synthesis systems are often employed to achieve these goals.
Analyse Chemischer Reaktionen
Types of Reactions
®-Reticuline-d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of ®-Reticuline-d3 can produce ®-Reticuline-d3 N-oxide, while reduction can yield ®-Reticuline-d3 alcohol.
Wissenschaftliche Forschungsanwendungen
®-Reticuline-d3 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a tracer in studies of alkaloid biosynthesis and metabolism.
Biology: Helps in understanding the metabolic pathways of alkaloids in plants and animals.
Medicine: Used in the development of new drugs and therapies targeting alkaloid pathways.
Industry: Employed in the production of deuterated compounds for various applications, including pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of ®-Reticuline-d3 involves its incorporation into metabolic pathways where it acts as a precursor to various alkaloids. The deuterium atoms in ®-Reticuline-d3 allow researchers to trace its metabolic fate and identify the enzymes and pathways involved. This information is crucial for understanding the biosynthesis of alkaloids and developing new therapeutic strategies.
Vergleich Mit ähnlichen Verbindungen
®-Reticuline-d3 is unique due to the presence of deuterium atoms, which distinguish it from other similar compounds. Some similar compounds include:
®-Reticuline: The non-deuterated form of ®-Reticuline-d3.
(S)-Reticuline: The enantiomer of ®-Reticuline.
®-Norreticuline: A related compound with a similar structure but lacking one methyl group.
The uniqueness of ®-Reticuline-d3 lies in its ability to act as a tracer in metabolic studies, providing valuable insights into the biosynthesis and metabolism of alkaloids.
Eigenschaften
Molekularformel |
C19H23NO4 |
|---|---|
Molekulargewicht |
332.4 g/mol |
IUPAC-Name |
(1R)-1-[(3-hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2-(trideuteriomethyl)-3,4-dihydro-1H-isoquinolin-7-ol |
InChI |
InChI=1S/C19H23NO4/c1-20-7-6-13-10-19(24-3)17(22)11-14(13)15(20)8-12-4-5-18(23-2)16(21)9-12/h4-5,9-11,15,21-22H,6-8H2,1-3H3/t15-/m1/s1/i1D3 |
InChI-Schlüssel |
BHLYRWXGMIUIHG-DDOHFVCQSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])N1CCC2=CC(=C(C=C2[C@H]1CC3=CC(=C(C=C3)OC)O)O)OC |
Kanonische SMILES |
CN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)O)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


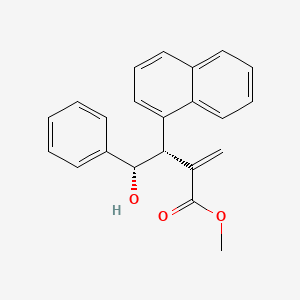
![[(2R,4R,5R)-5-(2-aminopurin-9-yl)-3-benzoyloxy-4-fluorooxolan-2-yl]methyl benzoate](/img/structure/B12410143.png)
![3-[(1-Ethanoyl-5-methoxy-indol-3-yl)carbonylamino]-4-fluoranyl-5-(1-methylpyrazol-4-yl)benzoic acid](/img/structure/B12410146.png)

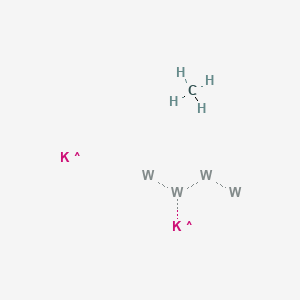
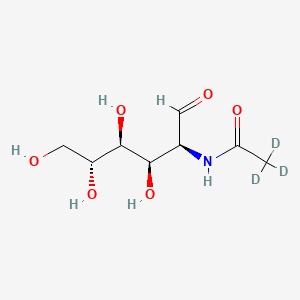
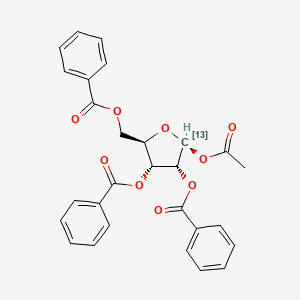
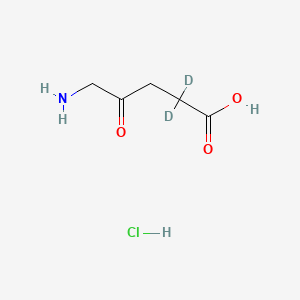
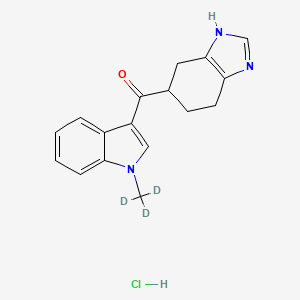


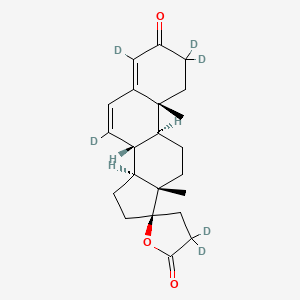
![[(2R,5R)-3-acetyloxy-5-(3-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B12410218.png)
